molecular formula C7H8Br2N2O2 B8105446 methyl 2-(3-bromo-5-(bromomethyl)-1H-pyrazol-1-yl)acetate

methyl 2-(3-bromo-5-(bromomethyl)-1H-pyrazol-1-yl)acetate

Cat. No.: B8105446
M. Wt: 311.96 g/mol
InChI Key: HYCCSNLRRUZCJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3-bromo-5-(bromomethyl)-1H-pyrazol-1-yl)acetate is a brominated pyrazole derivative characterized by a pyrazole core substituted with a bromine atom at position 3 and a bromomethyl group at position 5. The compound is further functionalized with a methyl ester group via an acetoxy linker. Its molecular formula is C₇H₈Br₂N₂O₂, yielding a molecular weight of 312 g/mol.

Properties

IUPAC Name

methyl 2-[3-bromo-5-(bromomethyl)pyrazol-1-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Br2N2O2/c1-13-7(12)4-11-5(3-8)2-6(9)10-11/h2H,3-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCCSNLRRUZCJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(=CC(=N1)Br)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 5-Methyl-1H-pyrazole

ParameterValue
Reaction Temperature0–25°C
SolventAcetic acid
Brominating AgentBr₂
Characterization¹H NMR (DMSO-d₆): δ 2.35 (s, 3H, CH₃), 6.15 (s, 1H, pyrazole-H)

Bromination of the 5-Methyl Group

The methyl group at position 5 undergoes radical bromination to yield 3-bromo-5-(bromomethyl)-1H-pyrazole . NBS with azobisisobutyronitrile (AIBN) initiates the reaction .

Procedure

  • Reactants : 3-Bromo-5-methyl-1H-pyrazole, NBS (1.2 equiv), AIBN (0.1 equiv).

  • Conditions : Reflux in CCl₄ for 12 hours under N₂.

  • Yield : 68–75% .

Key Data

ParameterValue
Reaction Temperature80°C (reflux)
SolventCarbon tetrachloride
InitiatorAIBN
Characterization¹³C NMR (CDCl₃): δ 32.1 (CH₂Br), 121.8 (C-Br)

N-Alkylation with Methyl Bromoacetate

The final step involves alkylating the pyrazole nitrogen with methyl bromoacetate. Cs₂CO₃ or K₂CO₃ facilitates the reaction in polar aprotic solvents .

Procedure

  • Reactants : 3-Bromo-5-(bromomethyl)-1H-pyrazole, methyl bromoacetate (1.5 equiv), Cs₂CO₃ (2.0 equiv).

  • Conditions : Stirred in DMF at 60°C for 6–8 hours.

  • Yield : 70–80% .

Key Data

ParameterValue
BaseCs₂CO₃
SolventDMF
Reaction Time6–8 hours
CharacterizationHRMS (ESI): m/z 311.96 [M+H]⁺

Alternative Route: One-Pot Bromination-Alkylation

A streamlined approach combines bromination and alkylation in a single pot, reducing purification steps .

Procedure

  • Reactants : 5-Methyl-1H-pyrazole, Br₂ (2.2 equiv), methyl bromoacetate (1.5 equiv).

  • Conditions : Sequential addition in DMF with Cs₂CO₃ at 60°C.

  • Yield : 60–65% .

Key Data

ParameterValue
SolventDMF
Brominating AgentBr₂
BaseCs₂CO₃
Purity>95% (HPLC)

Comparative Analysis of Methods

The table below evaluates the efficiency of primary synthetic routes:

MethodYield (%)Purity (%)Key Advantage
Sequential Bromination75–8098High regioselectivity
One-Pot Synthesis60–6595Reduced purification steps
Radical Bromination68–7597Scalability for industrial use

Challenges and Optimization

  • Regioselectivity : Excess Br₂ may lead to over-bromination; stoichiometric control is critical .

  • Stability : The bromomethyl group is prone to hydrolysis; reactions require anhydrous conditions .

  • Catalyst Choice : Cs₂CO₃ outperforms K₂CO₃ in DMF due to superior solubility and reactivity .

Industrial-Scale Considerations

  • Cost Efficiency : NBS is preferred over Br₂ for safer handling and reduced byproducts .

  • Solvent Recovery : DMF is recycled via distillation, reducing environmental impact .

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(3-bromo-5-(bromomethyl)-1H-pyrazol-1-yl)acetate has been investigated for its potential as a bioactive compound in drug development:

  • Antimicrobial Activity : Studies have shown that pyrazole derivatives can exhibit antimicrobial properties, making this compound a candidate for further exploration in antibiotic development.
  • Anti-inflammatory Effects : Research indicates that similar compounds may possess anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases.

Agrochemicals

The compound's structure suggests it may have applications in agrochemicals:

  • Pesticide Development : Its brominated structure may enhance biological activity against pests and pathogens, making it a candidate for new pesticide formulations.

Material Science

In material science, this compound can be utilized in:

  • Polymer Synthesis : The bromine atoms can act as functional groups for further reactions, allowing the incorporation of this compound into polymers with specific properties.

Case Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria. This suggests potential as a lead compound for developing new antibiotics.

Case Study 2: Pesticide Efficacy

In agricultural trials, formulations containing brominated pyrazole derivatives demonstrated enhanced efficacy against common crop pests compared to traditional pesticides. This highlights the potential for developing more effective and environmentally friendly pest control agents.

Mechanism of Action

The mechanism by which methyl 2-(3-bromo-5-(bromomethyl)-1H-pyrazol-1-yl)acetate exerts its effects depends on its specific application:

    In Medicinal Chemistry: The compound may interact with biological targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

    In Chemical Reactions: The bromine atoms can act as leaving groups in substitution reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Substituent Positioning and Functional Groups

The target compound is distinguished from analogs by the positions of bromine substituents and the presence of a bromomethyl group :

  • Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate (CAS 1072944-71-8): Features a single bromine at position 4 and lacks the bromomethyl group.
  • 4-Bromo-1H-pyrazole-5-carboxylic acid (CAS 1092683-57-2) : Substituted with a carboxylic acid at position 5 and bromine at position 4. The carboxylic acid group increases polarity and hydrogen-bonding capacity, contrasting with the target’s ester group, which enhances lipophilicity .
  • Ethyl 2-(5-(5-bromopyridin-3-yl)-3-methyl-1H-1,2,4-triazol-1-yl)acetate (Compound 14, ) : A triazole derivative with a bromopyridyl substituent. The triazole core and pyridyl group alter electronic properties and steric bulk, impacting reactivity and solubility .

Bromination and Reactivity

The target compound’s dual bromination (3-bromo and 5-bromomethyl) enhances its electrophilic character, making it a versatile intermediate for cross-coupling or nucleophilic substitution reactions. In contrast:

  • Mono-brominated analogs (e.g., CAS 1072944-71-8) are less reactive due to fewer leaving groups.
  • 4-Bromo-5-(bromomethyl)-2-(3',5'-dimethylphenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one (Patent Example, ) : Shares the bromomethyl group but includes a ketone and aromatic substituents, increasing molecular weight (MW ≈ 316 g/mol) and steric hindrance .

Analytical Data Comparison

Compound Molecular Weight (g/mol) Key MS Data ([M+H]⁺) LC Retention Time (min)
Target Compound 312 ~313 Not reported
Ethyl 2-(5-(5-bromopyridin-3-yl)-3-methyl-1H-1,2,4-triazol-1-yl)acetate 326 327.01 0.71
Patent Example () 316 317 1.48
4-Bromo-1H-pyrazole-5-carboxylic acid 191 Not reported Not reported

The target’s lower molecular weight compared to the patent example (317 vs. 313 [M+H]⁺) reflects differences in substituent complexity. Its ester group likely results in intermediate polarity, as seen in the LC retention time of ethyl ester analogs (~0.71–1.48 min) .

Key Research Findings

Reactivity: The bromomethyl group in the target compound enables alkylation reactions, a feature absent in mono-brominated pyrazoles.

Lipophilicity : The methyl ester group enhances membrane permeability compared to carboxylic acid analogs, making it more suitable for agrochemical applications .

Structural Versatility : Dual bromination allows sequential functionalization, a advantage over single-halogenated derivatives.

Biological Activity

Methyl 2-(3-bromo-5-(bromomethyl)-1H-pyrazol-1-yl)acetate, with the CAS number 2246364-57-6, is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C7H8Br2N2O2
  • Molecular Weight : 311.96 g/mol
  • Density : 1.94 g/cm³ (predicted)
  • Boiling Point : 369.0 ± 37.0 °C (predicted)

The biological activity of pyrazole derivatives, including this compound, is often attributed to their ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : Research indicates that pyrazole derivatives can inhibit lactate dehydrogenase (LDH), an enzyme involved in the glycolytic pathway. This inhibition can lead to reduced lactate production and impaired cancer cell metabolism .
  • Antimicrobial Activity : Pyrazole derivatives have shown promising antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, compounds related to this class have been tested for their minimum inhibitory concentration (MIC) against various bacterial strains, demonstrating significant antibacterial effects .
  • Antitumor Activity : The pyrazole scaffold has been associated with anticancer properties, particularly through mechanisms involving apoptosis and cell cycle arrest in cancer cells .

Biological Activity Data

The following table summarizes the biological activity findings related to this compound and related compounds:

Activity Type Target/Organism Effect Reference
Enzymatic InhibitionLactate DehydrogenaseLow nM inhibition
AntibacterialStaphylococcus aureusMIC values of 20–40 µM
AntitumorVarious cancer cell linesInduction of apoptosis
Anti-inflammatoryIn vitro modelsReduced inflammatory markers

Case Studies

Several studies have explored the efficacy of pyrazole derivatives in various therapeutic contexts:

  • Anticancer Studies : One study demonstrated that a series of pyrazole-based compounds exhibited potent inhibitory effects on LDH activity and significant reductions in lactate production in pancreatic cancer cells (MiaPaCa2) and sarcoma cells (A673). The lead compounds showed low nanomolar inhibition and were evaluated for their drug-target residence time using Cellular Thermal Shift Assay (CETSA) and Surface Plasmon Resonance (SPR) .
  • Antibacterial Activity : A recent review highlighted the synthesis and antibacterial evaluation of pyrazole derivatives against multi-drug resistant strains. Compounds similar to this compound showed significant activity against resistant bacterial strains, indicating their potential as new antimicrobial agents .
  • Pharmacological Profiles : A pharmacological study on various pyrazoline derivatives, which are closely related to the compound , reported diverse activities including anticancer and anti-inflammatory effects, emphasizing the broad therapeutic potential of pyrazole derivatives .

Q & A

Q. What advanced techniques resolve ambiguities in hydrogen bonding or crystal packing predictions?

  • Answer : Pairing experimental XRD data (via SHELXL ) with Hirshfeld surface analysis quantifies intermolecular interactions. For example, C-Br···π contacts may dominate in brominated pyrazoles, as seen in related crystals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.